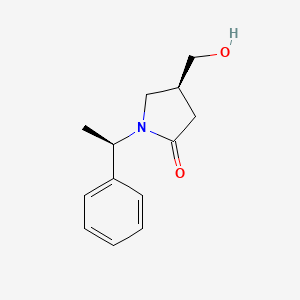

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Übersicht

Beschreibung

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidin-2-one core, a hydroxymethyl group, and a phenylethyl substituent, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as (S)-4-hydroxy-2-pyrrolidinone and ®-1-phenylethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Processes: Implementing automated processes for precise control of reaction conditions and efficient purification.

Quality Control: Ensuring high purity and consistency through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyrrolidin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influencing biochemical pathways related to its target, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: A stereoisomer with different biological activity.

4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: Lacks chirality, resulting in different properties.

4-(hydroxyMethyl)-1-benzylpyrrolidin-2-one: Substituted with a benzyl group instead of phenylethyl.

Uniqueness

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.

Biologische Aktivität

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, commonly referred to as a chiral pyrrolidine derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a hydroxymethyl group and a phenylethyl substituent, which contribute to its unique interactions with biological targets.

- Molecular Formula : C13H17NO2

- Molar Mass : 219.28 g/mol

- CAS Number : 215183-32-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral configuration allows it to bind selectively to molecular targets, modulating their activity and influencing various biochemical pathways.

Molecular Targets

- Enzymes involved in metabolic processes.

- Receptors linked to neurotransmission and signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be useful in therapeutic applications.

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain coronaviruses, although further investigation is required to elucidate the exact mechanisms involved .

Study 1: Antiviral Profiling

A study investigated the antiviral activity of similar pyrrolidine derivatives against beta-coronaviruses. While this compound was not the primary focus, related compounds showed promising results with EC50 values indicating effective viral inhibition. This suggests that the structural characteristics of pyrrolidine derivatives could be pivotal in developing antiviral agents .

Study 2: Enzyme Inhibition

Another research effort focused on evaluating the inhibitory effects of various pyrrolidine derivatives on specific enzymes related to metabolic pathways. The findings indicated that modifications in the hydroxymethyl group significantly influenced enzyme affinity and selectivity, highlighting the potential of this compound as a scaffold for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Chiral Configuration | Biological Activity |

|---|---|---|

| This compound | (S)/(R) | Enzyme inhibition, potential antiviral |

| (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | (R)/(R) | Variable activity based on stereochemistry |

| 4-(hydroxyMethyl)-1-benzylpyrrolidin-2-one | Achiral | Different properties due to lack of chirality |

Eigenschaften

IUPAC Name |

(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540346 | |

| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215183-32-7 | |

| Record name | (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.